
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone is an organic compound that features a cycloheptanone ring substituted with a 2-phenyl-1,3-dithiane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone typically involves the reaction of cycloheptanone with 2-phenyl-1,3-dithiane. This reaction is often catalyzed by a Lewis acid or a Brönsted acid. Common reagents used in the synthesis include 1,3-propanedithiol or 1,2-ethanedithiol in the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Substitution: LDA, NaH, RMgX (Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone involves its interaction with molecular targets through its dithiane moiety. This moiety can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound can form stable intermediates with various substrates, facilitating different chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1,3-dithiane
- 2,2-Diphenyl-1,3-dithiane
- 2-Cyclohexyl-1,3-dithiane
Uniqueness
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone is unique due to its cycloheptanone ring, which imparts distinct chemical properties compared to other dithiane derivatives
Propiedades
Número CAS |
66124-76-3 |
|---|---|
Fórmula molecular |
C17H22OS2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
3-(2-phenyl-1,3-dithian-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C17H22OS2/c18-16-10-5-4-9-15(13-16)17(19-11-6-12-20-17)14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
Clave InChI |
AFYUJLAUNKGHKY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)CC(C1)C2(SCCCS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
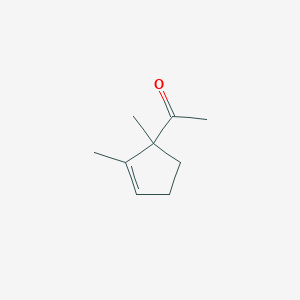
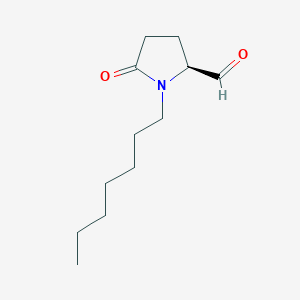
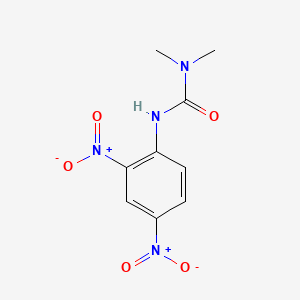

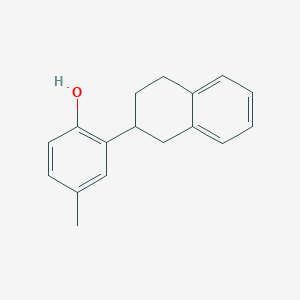
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
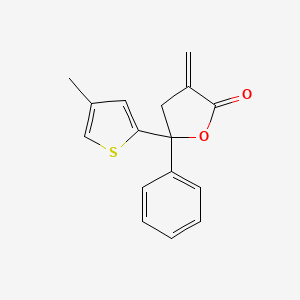
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
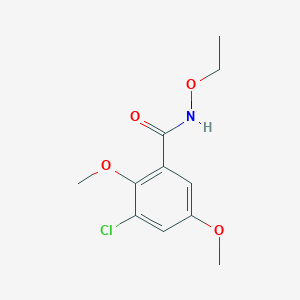
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

